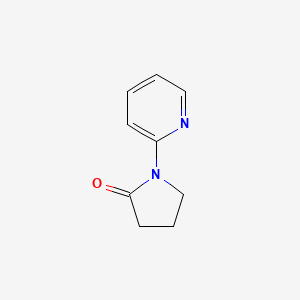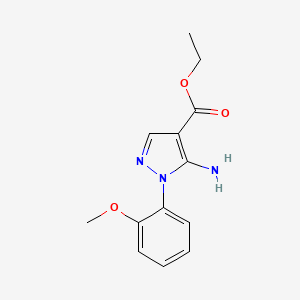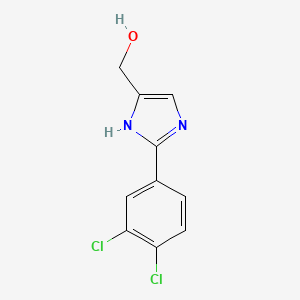![molecular formula C23H34N2O6 B13687794 Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxy-oxoethyl moiety. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction. The benzyl group is then attached through a nucleophilic substitution reaction, followed by the introduction of the ethoxy-oxoethyl moiety via esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it valuable in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s versatility allows for its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate: This compound has a similar structure but lacks the Boc protecting group and the pyrrolidine ring.
Benzyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate: This compound has a more complex structure with additional functional groups and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and biological activities.
属性
分子式 |
C23H34N2O6 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C23H34N2O6/c1-6-29-20(26)16-24(13-17-11-9-8-10-12-17)19-15-25(22(28)31-23(3,4)5)14-18(19)21(27)30-7-2/h8-12,18-19H,6-7,13-16H2,1-5H3 |
InChI 键 |
BTFCOGUKTJTCNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


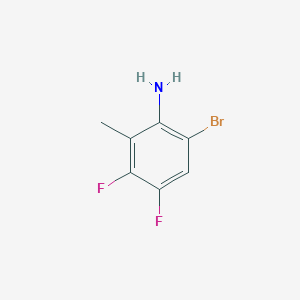
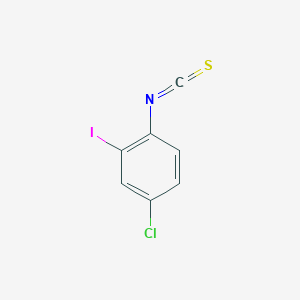

![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
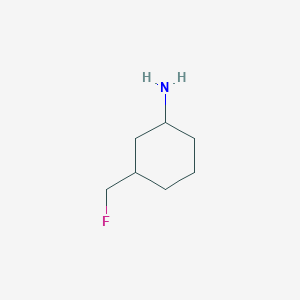

![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)

